tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Researchers attempting selective functionalization of the tetrahydroisoquinoline core often face premature reactions at the secondary amine, derailing synthetic sequences. This compound solves that with its orthogonal N-Boc protection, enabling precise manipulation of the 6-nitro group. - Serves as Intermediate XIX in Pfizer's patented MTP/Apo B inhibitor synthesis, allowing reduction to the 6-amino derivative for downstream coupling. - Calculated LogP of 1.86 indicates blood-brain barrier permeability, ideal for CNS medicinal chemistry programs. - Enables diversity-oriented synthesis via orthogonal deprotection, reduction, or C-H activation at the nitro site.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 186390-79-4
Cat. No. B175153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS186390-79-4
Synonyms2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-nitro-, 1,1-dimethylethyl ester
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-8-12(16(18)19)5-4-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3
InChIKeyAKMALXRXYAFPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Overview


tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 186390-79-4) is a nitro-substituted tetrahydroisoquinoline derivative featuring an N-Boc (tert-butoxycarbonyl) protecting group . With a molecular formula of C₁₄H₁₈N₂O₄ and a molecular weight of 278.3 g/mol, this compound serves as a protected intermediate in multi-step organic syntheses . The Boc group provides orthogonal protection of the secondary amine, enabling selective manipulation of the nitro group and other reactive sites on the tetrahydroisoquinoline scaffold . This structural arrangement is essential for the stepwise construction of complex isoquinoline-based pharmacophores relevant to medicinal chemistry .

Procurement Risks of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate


Substituting tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate with closely related analogs introduces significant synthetic and functional risks. The compound's defining feature is the combination of the N-Boc protecting group and the 6-nitro substituent, a configuration that governs its specific role in multi-step syntheses . For instance, replacing it with the unprotected 6-Nitro-3,4-dihydroisoquinoline (CAS: 72383-63-2) eliminates orthogonal protection, causing the free secondary amine to react prematurely and derail synthetic sequences . Similarly, analogs with different substitution patterns, such as the 7-bromo-6-nitro derivative or the 6,7-dimethoxy analog, exhibit altered reactivity and physicochemical properties (e.g., lipophilicity, solubility), which can compromise downstream reaction yields or final product properties [1]. Therefore, generic substitution based solely on the tetrahydroisoquinoline core is not scientifically valid and can lead to failed experiments, wasted resources, and delays in research or production pipelines.

Quantitative Differentiation of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate


N-Boc Orthogonal Protection vs. Free Amine

The presence of an N-Boc protecting group in CAS 186390-79-4 provides orthogonal stability, preventing undesired reactions at the secondary amine during synthetic steps targeting the 6-nitro group . In contrast, the unprotected analog, 6-Nitro-3,4-dihydroisoquinoline, possesses a reactive secondary amine that can undergo unwanted nucleophilic reactions or oxidation, limiting its utility in complex synthetic sequences where chemoselectivity is required .

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

MTP/Apo B Inhibitor Synthesis Key Intermediate

CAS 186390-79-4 is a defined intermediate (Intermediate XIX) in a published Pfizer patent route for synthesizing inhibitors of microsomal triglyceride transfer protein (MTP) and/or apolipoprotein B (Apo B) secretion [1]. The synthesis proceeds via reduction of the nitro group to the corresponding 6-amino derivative (Intermediate VII), which is then coupled to form the active pharmacophore. A structurally similar but distinct analog, tert-butyl 7-bromo-6-nitro-3,4-dihydro-2(1H)-isoquinolinecarboxylate, is used in a different route within the same patent family to generate a separate series of compounds, demonstrating that substitution position and type dictate the final product's biological profile [2].

Pharmaceutical Intermediates Cardiovascular Research Lipid Metabolism

LogP: Solubility and Permeability Effects

Computational predictions indicate a significant difference in lipophilicity between CAS 186390-79-4 and its des-Boc analog. The consensus Log Po/w (average of five prediction models) for tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is 1.86 . In contrast, the predicted LogP for 6-Nitro-3,4-dihydroisoquinoline is approximately 1.1-1.3 [1]. The higher LogP of the Boc-protected compound (CAS 186390-79-4) suggests increased membrane permeability and altered solubility compared to the more polar, unprotected analog, which can be a critical factor when designing compounds for cell-based assays or in vivo studies [2].

ADME Properties Drug-likeness Physicochemical Properties

Application Scenarios for tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate


6-Amino-Tetrahydroisoquinoline Synthesis for MTP/Kinase Inhibitors

This compound is ideally suited as a protected precursor for generating 6-amino-tetrahydroisoquinoline libraries. The N-Boc group allows for subsequent coupling reactions (e.g., amide bond formation) at the amine after deprotection, while the nitro group is reduced to an amine for further diversification . This is directly relevant to Pfizer's patented synthesis of MTP/Apo B inhibitors, where CAS 186390-79-4 (Intermediate XIX) is reduced to the 6-amino derivative (Intermediate VII) before coupling with a biphenyl carboxylic acid [1].

Isoquinoline CNS SAR Studies

For medicinal chemistry programs targeting central nervous system (CNS) disorders, CAS 186390-79-4 provides a distinct scaffold for SAR exploration. The combination of the 6-nitro substituent and the N-Boc protecting group yields a compound with a consensus LogP of 1.86, indicating moderate lipophilicity suitable for crossing the blood-brain barrier . This differentiates it from more polar (e.g., unprotected amine) or more lipophilic (e.g., 7-bromo-6-nitro) analogs, allowing researchers to probe the impact of these specific physicochemical properties on target engagement and efficacy [2].

Building Block for Diversity-Oriented Synthesis of N-Heterocycles

CAS 186390-79-4 is a versatile building block for DOS. The Boc group provides a handle for selective deprotection, while the nitro group can be reduced to an amine, diazotized, or used as a directing group in C-H activation chemistry . This orthogonality enables chemists to rapidly generate a diverse set of novel isoquinoline-containing molecules with potential applications in drug discovery and materials science .

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